1-[2-(3-Chlorophenoxy)ethyl]piperazine
Description
Contextualization within Substituted Piperazine (B1678402) Chemistry Research
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. nih.gov In fact, piperazine is the third most frequently used N-heterocycle found in small-molecule pharmaceuticals. researchgate.net The unique properties of the piperazine core, such as its structural rigidity, large polar surface area, and capacity to act as both hydrogen bond donors and acceptors, often lead to improved physicochemical properties in drug candidates, including enhanced water solubility and oral bioavailability. researchgate.netnih.gov
Substituted piperazines are a broad class of compounds based on this core structure, and they are integral to many marketed drugs, including antidepressants, antipsychotics, antihistamines, and antifungals. wikipedia.orgrsc.org The versatility of the piperazine structure allows for easy modification and the introduction of various substituents at the nitrogen atoms, enabling the fine-tuning of pharmacological activity. nih.gov 1-[2-(3-Chlorophenoxy)ethyl]piperazine is a classic example of an N-substituted piperazine, where the substituent is designed to serve as a key fragment for building larger, more complex molecules.
Significance in Medicinal Chemistry and Organic Synthesis Research
The primary significance of this compound lies in its role as a chemical intermediate. In organic synthesis, it is a valuable precursor for the construction of more elaborate molecular architectures. The piperazine moiety itself is often used as a linker to modify the properties of a lead compound. researchgate.net The presence of a reactive secondary amine on the piperazine ring allows for further functionalization, such as acylation, alkylation, or arylation, to introduce new pharmacophoric groups.
In medicinal chemistry, the compound serves as a key building block for the synthesis of novel therapeutic agents. The 3-chlorophenoxy group is a common feature in many biologically active molecules, and the inclusion of chlorine is a well-established strategy in drug design. nih.gov Synthetic routes to create derivatives often involve N-alkylation, a fundamental method to transform piperazine into its N-alkyl analogs, by reacting it with alkyl halides or sulfonates. nih.gov Researchers utilize this compound to systematically explore structure-activity relationships (SAR) by incorporating it into different molecular scaffolds and evaluating the resulting biological activities.
Overview of Research Trajectories for the Chemical Compound
Research involving this compound typically follows a trajectory common for versatile chemical intermediates. The initial focus is on efficient and scalable synthetic methods for the compound itself. A common approach to synthesizing N-arylpiperazines involves the reaction of a substituted aniline (B41778) with reagents like bis(2-chloroethyl)amine. chemicalbook.com Subsequent N-alkylation would then yield the target compound.
Once the synthesis is established, the research trajectory branches into its application as a building block. Chemists incorporate this fragment into a variety of molecular frameworks to generate libraries of new compounds. These libraries are then subjected to screening for a wide range of potential biological activities, such as antimicrobial, antifungal, or anticancer properties, which are common targets for piperazine-containing molecules. nih.govresearchgate.net The ultimate goal of this research trajectory is to identify novel lead compounds for drug discovery programs, leveraging the favorable properties imparted by the substituted piperazine core.
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(3-chlorophenoxy)ethyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c13-11-2-1-3-12(10-11)16-9-8-15-6-4-14-5-7-15/h1-3,10,14H,4-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLKGPPCQCGBRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCOC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 1-[2-(3-Chlorophenoxy)ethyl]piperazine
Traditional synthetic routes for this compound primarily rely on fundamental organic reactions such as alkylation, condensation, and nucleophilic substitution. These methods are well-documented and form the basis for large-scale production.
Direct alkylation is a straightforward approach for synthesizing N-substituted piperazines. mdpi.com This strategy typically involves the reaction of piperazine (B1678402) with a suitable alkylating agent that already contains the 3-chlorophenoxyethyl group.
A common example of this approach involves the reaction of a large excess of piperazine with 1-(2-chloroethyl)-3-chlorobenzene. The piperazine acts as both a nucleophile and a base to neutralize the hydrogen chloride formed during the reaction. Using an excess of piperazine helps to minimize the formation of the disubstituted by-product.
Reaction Scheme: Direct Alkylation
Reactant A: Piperazine
Reactant B: 1-(2-chloroethyl)-3-chlorobenzene
Product: this compound
By-product: Piperazine hydrochloride
This method is advantageous due to the availability of the starting materials. However, controlling the selectivity to obtain the mono-substituted product can be a challenge, often requiring specific reaction conditions and purification steps.
Condensation reactions provide an alternative route, either by forming the piperazine ring from acyclic precursors or by forming the ether linkage. One prominent strategy involves the condensation of 3-chlorophenol (B135607) with N-(2-hydroxyethyl)piperazine. This reaction, a variation of the Williamson ether synthesis, typically requires a base to deprotonate the phenol, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the hydroxyethyl (B10761427) group (after its conversion to a better leaving group, such as a tosylate or halide).
Another condensation approach involves building the piperazine ring itself. For instance, an appropriately substituted aniline (B41778) can be condensed with bis-(2-chloroethyl)amine to form the N-arylpiperazine core. mdpi.comjocpr.com While not a direct route to the title compound, this highlights the principle of forming the heterocyclic ring through condensation.
| Condensation Strategy | Reactants | Key Transformation |
| Ether Formation | 1. 3-Chlorophenol 2. N-(2-hydroxyethyl)piperazine | Formation of the ether bond |
| Ring Formation | 1. Substituted Aniline 2. Bis-(2-chloroethyl)amine | Formation of the piperazine ring mdpi.comjocpr.com |
Nucleophilic substitution is a fundamental mechanism that underpins many synthetic approaches for this compound. mdpi.com A highly efficient method involves the reaction of the sodium or potassium salt of 3-chlorophenol with 1-(2-chloroethyl)piperazine. This is a classic SN2 reaction where the 3-chlorophenoxide ion acts as the nucleophile, displacing the chloride ion from the ethylpiperazine side chain.
The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724), to facilitate the substitution process. The formation of the phenoxide in situ using a suitable base like sodium hydride or potassium carbonate is a critical step for the reaction to proceed efficiently. mdpi.com This method is often preferred for its high yield and selectivity.
Another application of nucleophilic substitution is the synthesis of the piperazine ring itself, where an aryl amine undergoes reaction with bis(2-chloroethyl) amine hydrochloride. researchgate.net
Advanced Synthetic Techniques and Optimization
To improve the efficiency, yield, and environmental footprint of the synthesis, advanced techniques such as microwave-assisted synthesis and catalytic optimization have been explored.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.combeilstein-journals.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. mdpi.com This enhancement is attributed to the efficient and rapid heating of the reaction mixture through dielectric polarization. jocpr.combeilstein-journals.org
In the synthesis of this compound, microwave assistance can be applied to the nucleophilic substitution reaction between 3-chlorophenoxide and 1-(2-chloroethyl)piperazine. The rapid heating can overcome activation energy barriers more effectively, leading to a faster and cleaner reaction with fewer side products. jocpr.com
Comparative Reaction Parameters
| Parameter | Conventional Heating | Microwave Irradiation | Reference |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 8-24 h) | Minutes (e.g., 10-30 min) | jocpr.combeilstein-journals.org |
| Reaction Yield | Moderate to Good | Good to Excellent | mdpi.com |
Catalytic methods are employed to enhance reaction rates and selectivity. Phase-transfer catalysis (PTC) is particularly useful for reactions involving reactants that are soluble in two immiscible phases, such as an aqueous phase and an organic phase. crdeepjournal.org
The synthesis of this compound via Williamson ether synthesis is an ideal candidate for PTC. In this setup, sodium 3-chlorophenoxide can be dissolved in an aqueous phase, while the substrate, such as 1-(2-chloroethyl)piperazine, is in an organic solvent. A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), facilitates the reaction. crdeepjournal.orgchemicalbook.com The catalyst transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This technique avoids the need for expensive, anhydrous polar aprotic solvents and can lead to higher yields and simpler work-up procedures. phasetransfer.com
Components of a PTC System for Synthesis
| Component | Substance | Role |
|---|---|---|
| Aqueous Phase | Sodium 3-chlorophenoxide, NaOH, Water | Source of the nucleophile |
| Organic Phase | 1-(2-chloroethyl)piperazine, Toluene | Contains the electrophilic substrate |
In-Situ Monitoring Techniques for Reaction Progression
The synthesis of arylpiperazines, including this compound, necessitates careful monitoring to ensure optimal reaction progression and maximize yield. While specific in-situ monitoring data for this exact compound is not prevalent in public literature, the progress of analogous N-arylpiperazine syntheses is commonly tracked using established analytical techniques. These methods provide real-time or near-real-time data on the consumption of reactants and the formation of products and intermediates.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring these reactions. nih.gov By periodically sampling the reaction mixture, analysts can quantify the concentration of starting materials, such as 3-chlorophenol and 1-(2-chloroethyl)piperazine, and the appearance of the desired product. This allows for precise determination of the reaction endpoint, preventing the formation of excess impurities from over-reaction and ensuring the process is both efficient and reproducible. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool employed, particularly for identifying volatile intermediates and by-products that might arise during the synthesis. figshare.com For more advanced, real-time analysis, spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy can be integrated directly into the reaction vessel. These Process Analytical Technology (PAT) tools can track changes in specific functional groups, offering continuous insight into reaction kinetics and mechanism without the need for manual sampling.
Table 1: Comparison of Monitoring Techniques for N-Arylpiperazine Synthesis
| Technique | Type of Data | Mode of Operation | Primary Use Case in Synthesis |
|---|---|---|---|
| HPLC | Quantitative | Offline/At-line | Tracking reactant consumption and product formation; Purity assessment. nih.gov |
| GC-MS | Qualitative & Quantitative | Offline | Identifying volatile impurities, by-products, and residual reactants. figshare.com |
| FTIR/Raman | Qualitative & Semi-Quantitative | In-situ | Real-time tracking of functional group changes; Kinetic studies. |
Derivatization and Functionalization of the Piperazine Moiety
The piperazine ring of this compound contains a secondary amine (NH) group, which serves as a prime site for derivatization. These modifications are often pursued to alter the molecule's physicochemical properties and modulate its pharmacological profile.
Alkylation for Pharmacological Profile Modulation
The secondary amine on the piperazine ring is nucleophilic and can be readily alkylated through reactions with various alkyl halides or via reductive amination. nih.gov This N-alkylation introduces new substituents that can significantly influence the compound's interaction with biological targets. For instance, the introduction of different alkyl or arylalkyl groups can alter receptor binding affinity, selectivity, and functional activity. nih.gov
Research into analogous N-arylpiperazines demonstrates that modifying this position can lead to compounds with a wide range of activities. nih.govnih.gov The strategic addition of specific functional groups can enhance potency, improve metabolic stability, or fine-tune pharmacokinetic properties. This approach is a key strategy in medicinal chemistry for optimizing lead compounds into viable drug candidates. mdpi.com
Salt Formation for Enhanced Stability (e.g., Hydrochloride Salts)
The basic nature of the nitrogen atoms in the piperazine ring allows for the formation of acid addition salts. Converting the free base of this compound into a salt, most commonly a hydrochloride salt, is a standard practice in pharmaceutical development. google.com This transformation is typically achieved by reacting the free base, dissolved in a suitable organic solvent like isopropanol (B130326) or ethanol, with hydrochloric acid. google.com
The resulting hydrochloride salt is generally a crystalline solid, which offers several advantages over the free base form. These benefits include:
Enhanced Stability: Salts are often more chemically stable and less susceptible to degradation during storage.
Improved Handling: Crystalline solids are easier to purify, weigh, and formulate compared to potentially oily or amorphous free bases.
Increased Solubility: Salt formation can significantly improve the aqueous solubility of a compound, which is often a critical factor for bioavailability.
Synthetic Considerations and Reproducibility in Research
Achieving reproducible and high-yielding syntheses is paramount in both research and industrial settings. For this compound, this involves careful optimization of reaction conditions and rigorous control over impurities.
Yield Improvement in Preparative Methods
The synthesis of N-arylpiperazines can be optimized to improve product yield. Key factors influencing the yield include the choice of solvent, reaction temperature, base, and the stoichiometry of the reactants. For instance, in related syntheses, careful optimization of the solvent and base system in palladium-catalyzed amination reactions has been shown to be crucial for achieving high efficiency. nih.gov In other methods, such as the reaction between an aniline derivative and bis(2-chloroethyl)amine, controlling the reaction temperature and post-reaction workup procedures are critical for maximizing yield, with reports showing final yields exceeding 59% and purities of over 99.5%. google.com Another documented synthesis of a similar dichlorophenyl piperazine achieved a yield of 88% through controlled reaction conditions. chemicalbook.com
Table 2: Factors Affecting Yield in N-Arylpiperazine Synthesis
| Parameter | Impact on Reaction | Optimization Goal |
|---|---|---|
| Solvent | Affects solubility of reactants and can influence reaction pathways. nih.gov | Select a solvent that maximizes reaction rate and minimizes side reactions. |
| Temperature | Controls the rate of reaction; higher temperatures can increase by-product formation. | Identify the optimal temperature that provides a reasonable reaction time with high selectivity. |
| Base/Catalyst | Crucial for activating reactants and facilitating the desired chemical transformation. nih.gov | Screen various bases/catalysts to find the most efficient and selective system. |
| Stoichiometry | The molar ratio of reactants can drive the reaction to completion and minimize unreacted starting materials. | Adjust reactant ratios to maximize the conversion of the limiting reagent. |
Pharmacological Research and Mechanisms of Action
Molecular Target Identification and Characterization
Receptor Binding Affinities and Selectivity
P2X4 Receptor Inhibition (Contextual for Analogous Structures)
The P2X4 receptor, an ATP-gated ion channel, is implicated in processes such as neuroinflammation and chronic pain, making it a significant therapeutic target. nih.gov Although direct studies on 1-[2-(3-Chlorophenoxy)ethyl]piperazine are absent, research into piperazine-based compounds as P2X4 receptor antagonists provides a framework for its potential activity. Structure-activity relationship (SAR) studies on various piperazine (B1678402) derivatives have been conducted to explore their antagonistic potential at the P2X4 receptor. nih.gov Increased lipophilicity in some piperazine series has been correlated with higher antagonistic potency, though often at the cost of metabolic stability. nih.gov The development of selective P2X4 antagonists is an active area of research, with various N-substituted phenoxazine (B87303) and acridone (B373769) derivatives also showing potent inhibition. nih.gov Given the structural similarities, it is plausible that this compound could exhibit some level of P2X4 receptor modulation, though experimental validation is required.
Enzyme Inhibition Profiles
Arylpiperazine derivatives are known to interact with various components of the central nervous system, including neurotransmitter systems. nih.govnih.govmdpi.commdpi.com While specific inhibitory actions of this compound on neurotransmitter-metabolizing enzymes have not been detailed, the broader class of arylpiperazines has been investigated for its effects on neurotransmitter pathways. nih.govnih.govmdpi.commdpi.com These compounds can influence the levels and activities of various neurotransmitters, suggesting that this compound might possess uncharacterized activities related to neurotransmitter metabolism. Further research is necessary to elucidate any direct inhibitory effects on specific enzymes within these pathways.
Cholinesterase inhibitors are crucial in the management of Alzheimer's disease by preventing the breakdown of acetylcholine. The piperazine scaffold is a common feature in the design of new cholinesterase inhibitors. Studies on various piperazine derivatives have demonstrated their potential to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov For instance, a series of chlorophenoxyalkylamine derivatives, which share the chlorophenoxy moiety with the compound of interest, have shown inhibitory activity against both AChE and BuChE in the low micromolar range. nih.gov The most potent compound in one such study, 1-(7-(4-chlorophenoxy)heptyl)homopiperidine, displayed IC50 values of 1.93 µM for AChE and 1.64 µM for BuChE. nih.gov Another study on α,β-unsaturated carbonyl based piperidinone derivatives found that a compound bearing a 4-chlorobenzylidene group was the most potent BuChE inhibitor in its series, with an IC50 of 17.28 µM, and also acted as a dual inhibitor of both cholinesterases. acgpubs.org These findings suggest that the 3-chloro substitution on the phenoxy ring of this compound could contribute to cholinesterase inhibitory activity.
Table 1: Cholinesterase Inhibitory Activity of Selected Chlorophenoxy Derivatives
| Compound | Target Enzyme | IC50 (µM) |
| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine | EeAChE | 1.93 |
| 1-(7-(4-chlorophenoxy)heptyl)homopiperidine | EqBuChE | 1.64 |
| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | BuChE | 17.28 |
Note: Data is contextual and not for this compound. EeAChE refers to acetylcholinesterase from electric eel and EqBuChE refers to butyrylcholinesterase from equine serum.
Monoacylglycerol lipase (B570770) (MAGL) is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for various neurological and inflammatory disorders. nih.govnih.gov While direct data on this compound is unavailable, the piperazine moiety is present in some MAGL inhibitors. However, research in this area has more frequently focused on piperidine (B6355638) derivatives. For example, certain α,β-unsaturated carbonyl based piperidinone derivatives have been synthesized and evaluated for their cholinesterase inhibitory activities, with some showing dual inhibition. acgpubs.org The therapeutic potential of MAGL inhibitors is significant, as they can modulate endocannabinoid signaling and reduce the production of pro-inflammatory eicosanoids. nih.gov
This compound can be classified as a cationic amphiphilic drug (CAD) due to its hydrophobic chlorophenoxy ring and hydrophilic piperazine moiety. CADs are known to accumulate in lysosomes and can inhibit lysosomal enzymes, including lysosomal phospholipase A2 (LPLA2). nih.gov Inhibition of LPLA2 by CADs is a proposed mechanism for drug-induced phospholipidosis, a condition characterized by the excessive accumulation of phospholipids (B1166683) in lysosomes. nih.gov While no specific studies have been conducted on this compound, its cationic amphiphilic nature suggests a potential for interaction with and inhibition of LPLA2. This interaction could interfere with lipid metabolism within the lysosome. nih.gov
Cellular and Subcellular Mechanisms
The cellular and subcellular effects of this compound have not been directly investigated. However, based on its structural class as an arylpiperazine derivative, some potential cellular activities can be inferred. Arylpiperazine compounds have been studied for a wide range of biological activities, including their effects on cancer cells. nih.govnih.govmdpi.commdpi.com These compounds can induce cytotoxic effects in various tumor cell lines through diverse mechanisms. nih.govnih.govmdpi.commdpi.com For example, certain arylpiperazine derivatives have been shown to inhibit the proliferation of several cancer cell lines, including those of the breast, skin, pancreas, and cervix. nih.gov The mechanisms underlying these effects can involve cell cycle arrest and the modulation of apoptotic pathways. nih.gov As a cationic amphiphilic drug, this compound may also localize to acidic organelles like lysosomes, potentially impacting their function and integrity, as discussed in the context of LPLA2 inhibition. The accumulation of such compounds in lysosomes can lead to lysosomal stress and may trigger various cellular responses.
Induction of Apoptosis in Cancer Cell Models
A primary mechanism through which many piperazine derivatives exhibit their anticancer effects is the induction of apoptosis, or programmed cell death. proquest.commdpi.com Research has demonstrated that certain piperazine-containing compounds are potent inducers of apoptosis across various cancer cell lines.
One study identified a novel piperazine derivative, referred to as C505, which demonstrated potent anticancer activity by inducing caspase-dependent apoptosis. nih.govresearchgate.net This process is a hallmark of apoptosis, involving the activation of a cascade of cysteine proteases called caspases. nih.gov The study found that C505 was effective against leukemia (K562), cervical cancer (HeLa), and gastric cancer (AGS) cell lines, with GI50 (concentration for 50% of maximal inhibition of cell proliferation) values in the nanomolar range, indicating high potency. nih.govresearchgate.net
Further investigation into the apoptotic pathway revealed that another piperazine derivative, CB01, stimulates the intrinsic mitochondrial signaling pathway. proquest.com Treatment of glioblastoma (U87) and cervical cancer (HeLa) cells with CB01 led to an upregulation of pro-apoptotic proteins such as Bax and cytochrome c, and the activation of caspase-9 and the executioner caspase-3. proquest.com This indicates that the compound disrupts mitochondrial integrity, a key event in the intrinsic apoptotic pathway. Similarly, piperazine-tethered bergenin (B1666849) hybrids have been shown to induce apoptosis by regulating the expression of Bax and Bcl-2 proteins. nih.gov
The induction of apoptosis is often accompanied by cell cycle arrest. Benzothiazole-piperazine derivatives, for instance, have been shown to cause cell cycle arrest at the subG1 phase, which is characteristic of apoptotic cells. benthamdirect.com
Table 1: Cytotoxic and Apoptotic Activity of Selected Piperazine Derivatives
| Compound | Cancer Cell Line | IC50/GI50 (µM) | Apoptotic Mechanism |
|---|---|---|---|
| C505 | K562 (Leukemia) | 0.058 | Caspase-dependent apoptosis nih.govresearchgate.net |
| HeLa (Cervical) | 0.155 | Caspase-dependent apoptosis nih.govresearchgate.net | |
| AGS (Gastric) | 0.055 | Caspase-dependent apoptosis nih.govresearchgate.net | |
| CB01 | U87 (Glioblastoma) | < 0.05 | Intrinsic mitochondrial pathway, Caspase-9/3 activation proquest.com |
| HeLa (Cervical) | < 0.05 | Intrinsic mitochondrial pathway, Caspase-9/3 activation proquest.com |
| DO11-46 | DU145 (Prostate) | 0.5 | Induction of apoptosis mdpi.com |
Inhibition of Enzyme Activity or Disruption of DNA Replication
Beyond inducing apoptosis, the anticancer properties of piperazine derivatives can be attributed to their ability to inhibit crucial enzymes involved in cancer cell proliferation and survival, and to interfere with DNA replication.
Enzyme Inhibition:
Several studies have highlighted the role of piperazine derivatives as inhibitors of key signaling pathways. The potent anticancer compound C505 was found to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and the BCR-ABL pathways. nih.gove-century.us The PI3K/AKT pathway is frequently overactive in many cancers, promoting cell proliferation, and its inhibition is a major target for anticancer drug development. nih.gove-century.us Similarly, inhibition of the BCR-ABL pathway is a key mechanism for C505's activity against chronic myeloid leukemia cells. nih.gov
Other piperazine derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key enzyme in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth. nih.gov Novel piperazine-chalcone hybrids have demonstrated potent inhibitory activity against VEGFR-2, with IC50 values in the sub-micromolar range. nih.gov
Furthermore, some piperazine derivatives have been identified as inhibitors of topoisomerase II (Topo II), an enzyme essential for resolving DNA topological problems during replication and transcription. nih.gov By inhibiting Topo II, these compounds can prevent DNA replication and ultimately lead to cell death. nih.govfrontiersin.org Additionally, piperazine derivatives have been investigated as potential inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. acs.org
Disruption of DNA Replication:
The inhibition of enzymes like Topoisomerase II directly impacts DNA replication. nih.govnih.gov Topoisomerase inhibitors can be classified as "poisons," which stabilize the enzyme-DNA complex leading to DNA strand breaks, or "catalytic inhibitors," which prevent the enzyme from binding to DNA. nih.govfrontiersin.org Piperazine derivatives have been explored for both types of inhibition. nih.gov The ability of some phenylpiperazine derivatives of 1,2-benzothiazine to bind to both the DNA-Topo II complex and the minor groove of DNA suggests a mechanism that disrupts DNA replication. nih.gov While direct DNA intercalation by this compound itself is not extensively documented, the structural features of many arylpiperazine derivatives are consistent with the potential for DNA interaction, a common mechanism for disrupting DNA replication. nih.govmdpi.com
Modulation of Central Nervous System Neurotransmitter Systems
The piperazine scaffold is a well-established pharmacophore for compounds targeting the central nervous system (CNS), with many derivatives exhibiting activity at various neurotransmitter receptors. ijrrjournal.comresearchgate.net This has led to their investigation for a range of neurological and psychiatric conditions, including anxiety, depression, and psychosis. researchgate.netsilae.it
The primary mechanism of action in the CNS often involves the modulation of monoaminergic systems. researchgate.net Piperazine derivatives have shown affinity for a variety of receptors, including:
Serotonin (B10506) (5-HT) Receptors: Many arylpiperazine compounds, including those with a meta-chlorophenyl group, are known to bind to serotonin receptors. nih.gov For example, some derivatives act as agonists at 5-HT1A receptors, a mechanism associated with anxiolytic and antidepressant effects. silae.it Others show affinity for 5-HT2A and 5-HT7 receptors. mdpi.com The specific compound 1-(3-chlorophenyl)piperazine (B195711) (m-CPP), which is structurally related to this compound, is a known serotonergic agent. nih.gov
Dopamine (B1211576) (D) Receptors: Phenylpiperazine analogs have been developed as selective ligands for dopamine D2 and D3 receptors. mdpi.com This selectivity is crucial for the development of antipsychotic medications with improved side-effect profiles. nih.gov The interaction of piperazine-based compounds like GBR 12909 with the dopamine transporter (DAT) has also been studied, indicating their role as dopamine uptake inhibitors. nih.gov
Other Receptors: The pharmacological profile of piperazine derivatives extends to other neurotransmitter systems. They have been shown to modulate the release of acetylcholine, norepinephrine, GABA, and glutamate (B1630785) through their action on presynaptic histamine (B1213489) H3 receptors. nih.gov Some also interact with sigma-1 receptors, which are involved in regulating several neurotransmitter systems. nih.gov
Table 2: Receptor Binding Affinities of Selected Arylpiperazine Derivatives
| Compound Type | Receptor Target | Affinity (Ki or IC50) | Potential Therapeutic Application |
|---|---|---|---|
| N-Phenylpiperazine analogs | Dopamine D3 Receptor | 0.17 nM (Ki) | Parkinson's disease, Schizophrenia mdpi.com |
| Arylpiperazine derivatives | Serotonin 5-HT1A Receptor | < 17.6 nM (Ki) | Anxiety, Depression mdpi.com |
| m-Chlorophenylpiperazine | Serotonin 5-HT3 Receptor | Micromolar range | CNS disorders nih.gov |
Effects on Microbial Cell Wall and Cytoplasmic Membrane Integrity
Piperazine derivatives have also demonstrated significant potential as antimicrobial agents. ijcmas.comresearchgate.net Their mechanism of action often involves the disruption of the bacterial cell envelope, leading to cell death.
Research on piperazine-based polymers has shown that these compounds target the cytoplasmic membrane of bacteria. nih.govrsc.org This interaction leads to the leakage of essential intercellular components, ultimately causing cell lysis. nih.govresearchgate.net The antimicrobial activity is often broad-spectrum, affecting both Gram-positive and Gram-negative bacteria. ijcmas.com
The mode of action can be attributed to the physicochemical properties of the piperazine derivatives. For instance, positively charged quaternary ammonium (B1175870) groups on some piperazine polymers can have electrostatic interactions with the negatively charged components of the microbial cell wall, leading to its disruption. nih.govrsc.org The lipophilicity of the molecule also plays a role, facilitating interaction with the lipid bilayer of the cell membrane. rsc.org
Studies have demonstrated the efficacy of novel piperazine derivatives against a range of pathogenic bacteria, including Staphylococcus aureus (including MRSA), Escherichia coli, Klebsiella pneumoniae, and Shigella flexineri. ijcmas.com The antimicrobial potency can be quantified by the Minimum Inhibitory Concentration (MIC), with some compounds showing activity at low microgram per milliliter concentrations. ijcmas.com
Table 3: Minimum Inhibitory Concentration (MIC) of a Novel Piperazine Derivative (RL-308)
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Shigella flexineri | 2 |
| Staphylococcus aureus | 4 |
| MRSA | 16 |
Data adapted from a study on novel piperazine molecules. ijcmas.com
This disruption of the cell membrane integrity represents a key mechanism for the antimicrobial effects of this class of compounds. nih.govrsc.org
Structure Activity Relationship Sar Studies
Impact of Substituent Position on Biological Activity
The nature and position of substituents on the phenyl ring of phenoxyethylpiperazine derivatives can dramatically alter their interaction with biological targets. Modifications to this part of the molecule can affect its electronic properties, lipophilicity, and steric profile, all of which are critical determinants of biological activity.
Halogenation of the phenyl ring is a common strategy in medicinal chemistry to modulate the pharmacological activity of a compound. The position of the halogen atom can have a significant impact on the molecule's properties. For instance, in studies of related phenoxypropanolamines, the position of dihalogen substitution was found to be a key factor in their beta-adrenolytic activity. nih.gov It was observed that 2,5-dihalogenated compounds were more potent beta-receptor blockers than their 2,4-dihalogenated counterparts. nih.gov Conversely, compounds with a 3,4-dihalogen substitution pattern exhibited the weakest beta-adrenolytic effects. nih.gov
While direct comparative data for 1-[2-(3-chlorophenoxy)ethyl]piperazine is limited, these findings suggest that the position of the chloro group is a critical determinant of its biological activity. The introduction of different halogens, such as fluorine, or multiple halogen atoms would likely result in varied biological responses due to their distinct electronic and steric properties.
| Substitution Pattern | Relative Biological Activity (Inferred from related compounds) |
|---|---|
| 2,5-Dihalo | Higher |
| 2,4-Dihalo | Moderate |
| 3,4-Dihalo | Lower |
This table illustrates the inferred impact of halogen position on the phenyl ring on biological activity, based on studies of analogous compounds.
The introduction of a methoxy (B1213986) group onto the phenyl ring can also significantly influence the biological activity of phenoxyethylpiperazine derivatives. The methoxy group can act as a hydrogen bond acceptor and can alter the electronic and lipophilic character of the molecule. In a series of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine derivatives, the inclusion of a methoxy substituent on the phenylpropyl side chain was explored for its effect on binding affinity to dopamine (B1211576) and serotonin (B10506) transporters. nih.gov The results of such studies help to elucidate the specific steric and electronic requirements of the target binding site.
| Compound Series | Modification | Observed Effect |
|---|---|---|
| Phenylpropylpiperazine Analogs | Methoxy substitution on phenylpropyl side chain | Altered binding affinity for DAT and SERT |
This table summarizes the observed effects of methoxy group substitution in a related series of piperazine (B1678402) compounds.
Role of Linker Modifications
While specific studies on the introduction of substituents on the ethyl ether linker of this compound are not extensively documented, the principles of SAR suggest that such modifications would likely influence activity. The introduction of small alkyl groups on the ethylene (B1197577) chain could introduce steric hindrance, potentially altering the binding mode or affinity for a biological target. The stereochemistry of such substituents would also be expected to play a significant role, with different enantiomers potentially exhibiting distinct pharmacological profiles. researchgate.net
The length of the alkyl chain connecting the phenoxy and piperazine rings is a critical parameter for biological activity. In various classes of compounds, the length of a linker is known to be crucial for optimal interaction with the target. nih.govnih.gov For phenoxyethylpiperazine derivatives, altering the linker from an ethyl to a propyl or butyl chain, for example, would change the distance and relative orientation between the aromatic ring and the piperazine nitrogen. This could affect how the molecule fits into a binding pocket, potentially increasing or decreasing its affinity and activity. Studies on brassinosteroids have shown that decreasing the length of an alkyl substituent can lead to an increase in biological activity, highlighting the importance of optimizing linker length. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are important for their biological effects. nih.gov
For piperazine derivatives, QSAR studies have been successfully applied to understand their activity in various contexts, such as antidepressant and dopaminergic activities. nih.govnih.gov These models typically use a range of molecular descriptors, including electronic, steric, and lipophilic properties, to build a predictive model. For example, a QSAR study on aryl alkanol piperazine derivatives identified descriptors such as dipole moment and molecular shape as being important for their 5-hydroxytryptamine (5-HT) reuptake inhibition activity. nih.gov Such models can be invaluable in the lead optimization phase of drug discovery, allowing for the prioritization of the synthesis of compounds with a higher probability of desired biological activity.
Electronic Parameter Correlations (e.g., Hammett σ)
The electronic properties of the substituent on the phenoxy ring play a significant role in the molecule's interaction with its biological target. The Hammett equation is a valuable tool in medicinal chemistry for quantifying the electronic influence of substituents on the reactivity of a molecule. The Hammett constant (σ) is a measure of the electron-donating or electron-withdrawing nature of a substituent.
Table 1: Illustrative Hammett σ Values for Common Substituents (Note: This table provides general values for context and does not represent experimental data for derivatives of this compound.)
| Substituent (X) | Hammett Constant (σ) | Electronic Effect |
| -OCH₃ | -0.27 | Electron-donating |
| -CH₃ | -0.17 | Electron-donating |
| -H | 0.00 | Neutral |
| -Cl | 0.23 (para), 0.37 (meta) | Electron-withdrawing |
| -CN | 0.66 | Electron-withdrawing |
| -NO₂ | 0.78 | Electron-withdrawing |
Steric Parameter Considerations (e.g., Taft Eₛ)
Steric factors are another critical determinant of a molecule's pharmacological activity. The size and shape of a substituent can influence how well the molecule fits into its biological target's binding site. The Taft steric parameter (Eₛ) is a quantitative measure of the steric effect of a substituent.
In the case of this compound, the chlorine atom at the meta-position introduces a certain steric bulk. While chlorine is not an exceptionally large atom, its presence can influence the conformation of the phenoxyethyl side chain and its interaction with a receptor pocket. A series of analogues with substituents of varying sizes at different positions on the phenoxy ring would be required to perform a Taft analysis. This would help to determine if there is an optimal size for the substituent to maximize biological activity, or if there are steric limitations at the binding site.
Table 2: Illustrative Taft Eₛ Values for Common Substituents (Note: This table provides general values for context and does not represent experimental data for derivatives of this compound.)
| Substituent (X) | Taft Steric Parameter (Eₛ) |
| -H | 1.24 |
| -CH₃ | 0.00 |
| -C₂H₅ | -0.07 |
| -Cl | 0.27 |
| -Br | 0.08 |
| -I | -0.16 |
Enantioselectivity in Pharmacological Activity
While this compound itself is not chiral, many biologically active piperazine derivatives are. Enantioselectivity refers to the differential pharmacological effects of the enantiomers of a chiral drug. Biological systems, being chiral themselves, often interact differently with the two enantiomers of a chiral molecule. This can result in one enantiomer having the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).
The introduction of a chiral center to a molecule like this compound, for instance by substitution on the ethyl linker or the piperazine ring, would result in enantiomers. The pharmacological activity of these enantiomers would then need to be assessed independently. It is a well-established principle in medicinal chemistry that the spatial arrangement of atoms is critical for receptor binding. Therefore, it is highly probable that if chiral analogues of this compound were synthesized, they would exhibit enantioselective pharmacological activity. However, specific studies on the enantiomers of this particular compound or its chiral derivatives are not documented in the reviewed literature. The process of separating and evaluating individual enantiomers is known as chiral resolution. wikipedia.org
Preclinical Biological Activity Research
Neuropharmacological Effects
There are no specific preclinical studies published that investigate the anxiolytic-like, antidepressant-like, antipsychotic, or analgesic activities of 1-[2-(3-Chlorophenoxy)ethyl]piperazine. While the broader class of arylpiperazines is known to interact with various central nervous system receptors, including serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in anxiety, depression, psychosis, and pain, specific data for this compound is lacking.
Anxiolytic-like Activities
No preclinical studies were identified that specifically evaluated the anxiolytic-like effects of this compound.
Antidepressant-like Activities
There are no published preclinical findings regarding the antidepressant-like potential of this compound.
Antipsychotic Potential
The antipsychotic potential of this compound has not been assessed in any published preclinical research.
Analgesic Activities
No data from preclinical models of analgesia are available for this compound.
Antimicrobial Activities
Antibacterial Efficacy
There are no specific studies reporting the in vitro or in vivo antibacterial efficacy of this compound against any bacterial strains.
Antifungal Efficacy
The therapeutic potential of piperazine (B1678402) derivatives extends to antifungal applications, with various synthesized compounds demonstrating notable activity against a range of fungal pathogens. researchgate.netontosight.ai Research into new disubstituted piperazines has identified compounds with significant efficacy against fungi such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. researchgate.netnih.gov
For instance, studies on spiro[benzoxazine-piperidin]-one derivatives, which incorporate a piperazine-like structure, have shown that certain compounds exhibit broad-spectrum antifungal activity comparable to established agents like fluconazole. nih.gov Some of these derivatives were particularly effective against fluconazole-resistant strains of C. albicans and Cryptococcus neoformans. nih.gov The mechanism of action for some of these compounds is believed to involve the inhibition of chitin (B13524) synthase, a crucial enzyme for fungal cell wall integrity. nih.gov While direct studies on the antifungal efficacy of this compound are not extensively detailed in the provided context, the demonstrated activity of structurally related piperazine derivatives suggests a promising area for further investigation. researchgate.netnih.govresearchgate.net
| Fungal Strain | Observed Activity of Piperazine Derivatives | Reference |
|---|---|---|
| Candida albicans | Significant Activity | researchgate.netnih.gov |
| Aspergillus niger | Significant Activity | researchgate.net |
| Aspergillus flavus | Significant Activity | researchgate.net |
| Trichoderma viride | Sensitive to certain derivatives | nih.gov |
| Aspergillus fumigatus | Most resistant to certain derivatives | nih.gov |
Anthelmintic Actions (Contextual for Piperazine Compounds)
Piperazine and its derivatives have a long-established history in medicine as anthelmintic agents, first introduced for this purpose in 1953. drugbank.com The mode of action for these compounds is generally characterized by the paralysis of parasites, which facilitates their expulsion from the host's body by normal intestinal peristalsis. drugbank.comwikipedia.org
This neuromuscular effect is attributed to the agonistic activity of piperazine on inhibitory gamma-aminobutyric acid (GABA) receptors in the parasite's muscle membrane. drugbank.comwikipedia.org The binding of piperazine to these receptors is thought to cause hyperpolarization of the nerve endings, leading to a flaccid paralysis of the worm. drugbank.com The selectivity of piperazine for helminths is due to the fact that vertebrates primarily utilize GABA in the central nervous system, and the GABA receptors in helminths are a different isoform from those in vertebrates. wikipedia.org This mechanism effectively dislodges the parasites from the intestinal lumen without killing them directly. drugbank.com Numerous piperazine compounds, including piperazine citrate (B86180) and piperazine hydrate, have demonstrated this anthelmintic action. wikipedia.org
Anticancer Research
The piperazine scaffold is a key feature in a variety of compounds investigated for their anticancer properties. ontosight.ai Research has shown that certain piperazine derivatives can effectively inhibit cancer cell proliferation and induce programmed cell death. nih.gove-century.us
Apoptosis Induction in Cancer Cell Lines
A primary mechanism through which piperazine derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. researchgate.net Studies have identified novel piperazine-containing compounds that potently trigger caspase-dependent apoptosis in various cancer cell lines. nih.gove-century.us Apoptosis is a natural process that eliminates damaged or unwanted cells, and its induction is a key strategy in cancer therapy. nih.gov
One study found that a specific piperazine derivative, identified as C505, induced apoptosis in K562 (human chronic myelogenous leukemia), HeLa (cervical cancer), and AGS (gastric adenocarcinoma) cell lines at very low concentrations. nih.gove-century.us The process of apoptosis was confirmed by the exposure of phosphatidylserine (B164497) on the cell surface, a hallmark of early apoptosis. nih.gov Further investigation revealed that another piperazine derivative, CB01, induced apoptosis in glioblastoma (U87) and HeLa cells by upregulating key intracellular apoptotic proteins like cleaved caspase-3, cytochrome c, and Bax, indicating stimulation of the intrinsic mitochondrial signaling pathway. researchgate.net
Tumor Growth Inhibition Studies
In addition to in vitro studies, the anticancer potential of piperazine derivatives has been evaluated in vivo. Epoxide-containing piperazines, for example, have demonstrated efficacy in inhibiting the growth of human breast and prostate tumors. nih.gov In preclinical models, these compounds showed cytotoxicity against various cancer cell lines, including hormone receptor-negative breast (HS-578T) and prostate (PC-3, DU-145) cancer cells. nih.gov
Furthermore, in vivo studies using nude mice with DU-145 prostate cancer xenografts confirmed the antitumor activity of these compounds. nih.gov The research suggests that these agents can effectively suppress tumor growth in living organisms, reinforcing their potential as chemotherapeutic agents. nih.gov The mechanism behind this inhibition is often linked to the induction of apoptosis, as described previously. nih.gov The broad activity of various piperazine derivatives against multiple cancer cell lines highlights the therapeutic potential of this chemical class in oncology. researchgate.netnih.gov
Other Biological Activities
Antioxidant Properties (Contextual for Similar Structures)
Research into 1-(phenoxyethyl)-piperazine derivatives has explored their antioxidant capabilities. ptfarm.plnih.gov Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS). ptfarm.pl Studies have measured the antioxidant effects of these compounds by evaluating their impact on the total antioxidant capacity (TAC) of plasma and the activity of key antioxidant enzymes like superoxide (B77818) dismutase (SOD) and catalase (CAT). ptfarm.plnih.gov
Interestingly, the specific chemical structure of the phenoxy moiety significantly influences the antioxidant properties. For example, derivatives with methyl groups, such as 1-[(4-methyl)-phenoxyethyl]-piperazine, were found to increase SOD activity and total antioxidant capacity. ptfarm.plnih.gov However, the introduction of a chlorine atom to the phenoxy ring, as is the case in this compound, was found to decrease the antioxidant properties of the compound. ptfarm.plnih.gov This finding suggests that while the core 1-(phenoxyethyl)-piperazine structure has antioxidant potential, specific substitutions can modulate this activity.
| Substitution on Phenoxy Ring | Effect on Antioxidant Properties | Reference |
|---|---|---|
| 4-methyl | Increased SOD activity and Total Antioxidant Capacity (TAC) | ptfarm.plnih.gov |
| 2,6-dimethyl | Increased SOD activity and Total Antioxidant Capacity (TAC) | ptfarm.plnih.gov |
| Chlorine atom | Decreased antioxidant properties | ptfarm.plnih.gov |
Anti-inflammatory Properties (Contextual for Similar Structures)
While direct studies on the anti-inflammatory properties of this compound are not extensively documented in publicly available research, the broader class of piperazine derivatives has been the subject of significant investigation for potential anti-inflammatory effects. These studies provide a valuable context for predicting the potential activity of the target compound.
Research into various piperazine-containing molecules has demonstrated notable efficacy in preclinical models of inflammation. For instance, one study investigated a series of methyl salicylate (B1505791) derivatives bearing a piperazine moiety. nih.gov In vivo tests, including xylol-induced ear edema and carrageenan-induced paw edema in mice, revealed that all synthesized compounds possessed potent anti-inflammatory activities. nih.gov Notably, two compounds from this series exhibited anti-inflammatory effects comparable to the standard drug indomethacin (B1671933) at the same dose. nih.gov Further in vitro analysis in RAW264.7 macrophages showed that the most active compound significantly inhibited the release of pro-inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and attenuated the lipopolysaccharide (LPS)-induced upregulation of cyclooxygenase-2 (COX-2). nih.gov
Another study on a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), also reported significant anti-inflammatory and anti-nociceptive effects. In a carrageenan-induced paw edema test, LQFM182 reduced edema formation at all time points measured. nih.gov In a pleurisy model, it was found to reduce cell migration and the levels of pro-inflammatory cytokines IL-1β and TNF-α. nih.gov Similarly, piperlotines, which are α,β-unsaturated amides that can incorporate a piperazine-like structure, have shown excellent in vivo anti-inflammatory activity in mice, particularly through topical administration in the TPA acute inflammation model. scielo.org.mx
These findings collectively suggest that the piperazine scaffold is a promising pharmacophore for the development of new anti-inflammatory agents. The mechanism of action for these derivatives often involves the modulation of key inflammatory mediators, including pro-inflammatory cytokines and enzymes like COX-2.
Table 1: Anti-inflammatory Activity of Structurally Similar Piperazine Derivatives
| Compound Class | Model | Finding | Reference |
| Methyl Salicylate Piperazine Derivatives | Carrageenan-induced paw edema (in vivo) | Activity comparable to indomethacin | nih.gov |
| Methyl Salicylate Piperazine Derivatives | LPS-induced RAW264.7 cells (in vitro) | Significant inhibition of IL-6 and TNF-α release | nih.gov |
| (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone | Carrageenan-induced pleurisy (in vivo) | Reduced levels of IL-1β and TNF-α | nih.gov |
| Piperlotines | TPA acute inflammation model (in vivo) | Edema inhibition up to 52.02% | scielo.org.mx |
Ligand Design and Development
The arylpiperazine scaffold, of which this compound is a member, is recognized as a "privileged structure" in medicinal chemistry, particularly for the design of ligands targeting central nervous system (CNS) receptors. mdpi.com This structural motif is a key component in numerous drugs developed for psychiatric and neurological disorders. nih.gov Its versatility allows for systematic structural modifications to modulate affinity and selectivity for various G protein-coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D) receptors. nih.govnih.gov
Arylpiperazine derivatives are foundational in the development of ligands for multiple serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7. nih.gov The structure-activity relationship (SAR) of these compounds has been extensively studied. Key structural elements that influence receptor affinity include:
The Aryl Group: The substitution pattern on the phenyl ring directly attached to the piperazine is critical for receptor interaction. For example, the presence and position of substituents like chlorine or methoxy (B1213986) groups can significantly alter binding affinity and selectivity.
The Linker: The nature and length of the chain connecting the piperazine to a terminal group influences receptor binding, particularly for the 5-HT1A receptor. nih.gov
Research has shown that long-chain arylpiperazines are a versatile template for designing CNS drugs. nih.gov For instance, studies on a series of arylpiperazine derivatives revealed that the nature of the aryl system has a high influence on affinity for 5-HT2A receptors, while the linker length most significantly affects 5-HT1A receptor affinity. nih.gov The simple arylpiperazine 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a structural relative of the subject compound, is known to bind to multiple 5-HT receptors. acnp.org
The 3-chlorophenyl group present in this compound suggests its potential interaction with various CNS receptors targeted by similar compounds. The design of novel ligands often involves synthesizing libraries of such derivatives and screening them for binding affinity at a panel of receptors to identify candidates with a desired pharmacological profile, such as combined 5-HT1A agonism and 5-HT2A antagonism for potential antidepressant or antipsychotic applications. nih.gov
Table 2: Receptor Binding Affinities of Representative Arylpiperazine Ligands
| Compound | Receptor | Binding Affinity (Ki, nM) | Reference |
| 8-OH-DPAT (a reference 5-HT1A agonist) | 5-HT1A | High (pKi 9.0-9.4 for 5-CT) | nih.gov |
| Aripiprazole analogue (Biphenyl-like system) | 5-HT1A | 17.0 | nih.gov |
| Aripiprazole analogue (Biphenyl-like system) | 5-HT2A | 3.31 | nih.gov |
| Aripiprazole analogue (Biphenyl-like system) | 5-HT7 | 9.38 | nih.gov |
| Aripiprazole analogue (Biphenyl-like system) | D2 | 1.10 | nih.gov |
| N′-cyanopicolinamidine derivative | 5-HT2C | 21.4 | mdpi.com |
Methodologies for Advanced Research and Data Analysis
In Vitro Assay Development and Validation
In the preclinical evaluation of novel chemical entities such as 1-[2-(3-Chlorophenoxy)ethyl]piperazine, a variety of in vitro assays are fundamental to characterizing its pharmacological and toxicological profile. These assays provide crucial data on the compound's interaction with specific biological targets and its effects on cellular functions.
Radioligand Binding Assays
Radioligand binding assays are a cornerstone in determining the affinity and selectivity of a compound for specific receptors. These assays utilize a radiolabeled ligand (a molecule that binds to a receptor) to quantify the displacement by the test compound, in this case, this compound. The principle lies in the competition between the radioligand and the unlabeled test compound for the same binding site on a receptor.
In a typical assay, membranes from cells or tissues expressing the target receptor are incubated with a fixed concentration of a high-affinity radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured, usually by scintillation counting. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can then be used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of the compound for the receptor.
Table 1: Representative Radioligand Binding Assay Parameters
| Parameter | Description | Example |
| Target Receptor | The specific receptor being investigated. | Sigma-2 Receptor (σ2R) |
| Radioligand | A radioactively labeled molecule with high affinity for the target receptor. | [¹²⁵I]RHM-4 |
| Tissue/Cell Source | Source of the receptor-containing membranes. | Rat Liver Homogenates |
| Parameter Measured | The concentration of the test compound that displaces 50% of the radioligand. | IC50 |
| Calculated Value | A measure of the affinity of the test compound for the receptor. | Ki |
Functional Cell-Based Assays (e.g., cAMP assays)
Functional cell-based assays are employed to determine the effect of a compound on the signaling pathways activated by a receptor. For G protein-coupled receptors (GPCRs), one of the most common second messengers to be measured is cyclic adenosine (B11128) monophosphate (cAMP). revvity.com These assays can distinguish between agonists (which activate the receptor), antagonists (which block the receptor), and inverse agonists (which reduce the basal activity of the receptor).
A common method for measuring cAMP levels is the AlphaScreen™ cAMP assay. revvity.com This assay is based on the competition between endogenous cAMP produced by the cells and an exogenously added biotinylated-cAMP for binding to a specific antibody conjugated to acceptor beads. When a compound interacts with a Gαs-coupled receptor, it stimulates adenylyl cyclase, leading to an increase in intracellular cAMP, which in turn displaces the biotin-cAMP and causes a decrease in the assay signal. Conversely, for Gαi-coupled receptors, receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP and an increase in the assay signal. revvity.com
While specific cAMP assay data for this compound is not available, this methodology would be essential to characterize its functional activity at its target receptors.
Enzyme Activity Inhibition Assays
Enzyme activity inhibition assays are critical for identifying compounds that can modulate the function of specific enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. A decrease in the reaction rate in the presence of the compound indicates inhibition.
For example, piperazine (B1678402) derivatives have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes. nih.gov In such an assay, the purified enzyme is incubated with its substrate and varying concentrations of the test compound. The formation of the product is then measured over time, often using a spectrophotometric method. The concentration of the compound that reduces the enzyme activity by 50% is determined as the IC50 value.
Table 2: Representative Enzyme Inhibition Assay Data for a Piperazine Derivative
| Compound | Concentration (µM) | % PTP1B Inhibition |
| 4a | 100 | 31.58 |
| 5b | 100 | 35.90 |
Data from a study on substituted phenoxy-3-piperazin-1-yl-propan-2-ols. nih.gov
Cytotoxicity Assays (e.g., Apoptosis Induction)
Cytotoxicity assays are performed to assess the toxic effects of a compound on cells. These assays can measure various endpoints, including cell viability, membrane integrity, and the induction of apoptosis (programmed cell death).
One common method to assess cytotoxicity is the MTT assay, which measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cell death or a decrease in cell proliferation. To specifically investigate apoptosis, methods such as DAPI staining can be used to observe nuclear condensation and morphological changes consistent with apoptotic cell death. nih.gov Furthermore, the expression of key apoptosis-related proteins, such as those from the Bcl-2 family (e.g., Bak, Bcl-XL, Bcl-2), can be analyzed using techniques like rtPCR. nih.gov
For instance, novel N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids have been shown to induce apoptosis, as evidenced by DAPI staining and changes in the expression of pro- and anti-apoptotic genes. nih.gov While direct data for this compound is lacking, these methodologies would be crucial in evaluating its potential as an anticancer agent or in understanding its safety profile.
In Vivo Preclinical Models
Following in vitro characterization, promising compounds are advanced to in vivo preclinical models to evaluate their effects in a whole organism. These models are essential for understanding the compound's behavioral, physiological, and potential therapeutic effects.
Behavioral Pharmacology Models (e.g., Elevated Plus Maze, Forced Swimming Test)
Behavioral pharmacology models are used to assess the effects of compounds on behavior, particularly those related to psychiatric disorders such as anxiety and depression.
The Elevated Plus Maze (EPM) is a widely used model to assess anxiety-like behavior in rodents. frontiersin.orgnih.gov The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms, while anxiogenic compounds have the opposite effect. For example, the anxiogenic drug m-chlorophenyl-piperazine (mCPP), a compound related to this compound, has been shown to decrease the percentage of time spent in the open quadrants of a modified "zero-maze". nih.gov
Table 3: Representative Effects of an Anxiogenic Compound in the Elevated Zero-Maze
| Compound | Effect on Time in Open Quadrants | Effect on Head Dips | Effect on Stretched Attend Postures |
| m-chlorophenyl-piperazine (mCPP) | Decrease | Decrease | Increase |
Data from a study on the elevated "zero-maze". nih.gov
The Forced Swimming Test (FST) is a common model used to screen for antidepressant-like activity. mdpi.comnih.govnih.gov In this test, rodents are placed in a cylinder of water from which they cannot escape. After an initial period of struggling, they adopt an immobile posture, which is interpreted as a state of behavioral despair. Antidepressant compounds are known to reduce the duration of immobility. The test involves two swimming sessions, an initial 15-minute session followed by a 5-minute test session 24 hours later. mdpi.com While specific data for this compound in the FST is not available, this model would be a key component in evaluating its potential antidepressant properties.
Inflammatory and Nociceptive Pain Models
The piperazine moiety is a key structural feature in many compounds investigated for their analgesic and anti-inflammatory properties. nih.gov Derivatives of piperazine are frequently evaluated in various established animal models to determine their potential therapeutic effects on pain and inflammation. These models are crucial for preclinical assessment and for understanding the mechanisms of action.
Commonly employed nociceptive pain models include the formalin test, the hot plate test, and the tail-flick test. nih.govnih.gov The formalin test is particularly useful as it can distinguish between neurogenic pain (first phase) and inflammatory pain (second phase), offering insights into the compound's mode of action. nih.gov For instance, studies on other piperazine derivatives, such as 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester, have demonstrated a reduction in licking time in both phases of the formalin test, suggesting a dual effect on pain pathways. nih.gov The hot plate and tail-flick tests assess central analgesic activity by measuring the latency to a thermal stimulus. nih.gov
For evaluating anti-inflammatory activity, the carrageenan-induced paw edema model and the xylol-induced ear edema model are standard. nih.gov In the carrageenan model, the injection of carrageenan into the paw of a rodent induces a localized inflammatory response, characterized by swelling (edema). nih.gov The efficacy of a test compound is measured by its ability to reduce this swelling compared to a control group. nih.gov Research on various methyl salicylate (B1505791) derivatives bearing a piperazine moiety has shown significant anti-inflammatory activity in both carrageenan-induced paw edema and xylol-induced ear edema models in mice. nih.gov These findings highlight the potential of the piperazine scaffold as a basis for developing new anti-inflammatory agents.
Table 1: Common Inflammatory and Nociceptive Pain Models for Compound Evaluation
| Model Type | Specific Model | Measured Endpoint | Primary Indication |
|---|---|---|---|
| Nociceptive Pain | Formalin Test | Licking/biting time | Neurogenic and Inflammatory Pain |
| Hot Plate Test | Latency to thermal stimulus | Central Analgesia | |
| Tail-Flick Test | Latency to thermal stimulus | Central Analgesia | |
| Acetic Acid Writhing | Number of writhes | Visceral Pain | |
| Inflammatory Pain | Carrageenan-Induced Paw Edema | Paw volume/swelling | Acute Inflammation |
| Xylol-Induced Ear Edema | Ear swelling | Acute Inflammation | |
| Complete Freund's Adjuvant (CFA) | Mechanical/thermal sensitivity | Chronic Inflammation/Arthritis |
Microbial Infection Models
The piperazine nucleus is a versatile scaffold that is integral to numerous compounds with a broad spectrum of biological activities, including antimicrobial effects. mdpi.comresearchgate.net The evaluation of new piperazine derivatives for their potential to combat microbial infections involves a range of in vitro and in vivo models.
Initial screening is typically performed in vitro to determine the compound's intrinsic activity against various pathogens. Standard methods include the disc diffusion assay and broth microdilution techniques. ijcmas.com The broth microdilution method is used to quantify the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. ijcmas.com Further testing can determine the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. ijcmas.com For example, studies on novel piperazine derivatives have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov
More complex in vitro models, such as biofilm eradication assays, are also employed. Bacterial biofilms present a significant challenge in clinical settings due to their increased resistance to antibiotics. Models like the Calgary Biofilm Device can be used to determine a compound's ability to disrupt or eliminate established biofilms. nih.gov In vivo models of microbial infection are essential for evaluating a compound's efficacy within a biological system. These can range from localized skin infection models to systemic infection models in rodents, where key parameters such as bacterial load reduction and survival rates are assessed. nih.gov
Analytical and Spectroscopic Techniques for Compound Characterization
LC-MS/MS for Metabolite Identification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and indispensable tool in drug metabolism studies for the identification and structural elucidation of metabolites in complex biological matrices. nih.gov For a compound like this compound, understanding its metabolic fate is crucial. The process involves administering the compound and analyzing biological samples (e.g., urine, plasma) to detect substances not present in control samples.
The typical metabolic pathways for piperazine-containing compounds include hydroxylation of aromatic rings and degradation of the piperazine moiety itself. mdma.ch For instance, studies on the designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP) using LC/MS revealed extensive metabolism, including aromatic hydroxylation and subsequent phase II conjugation reactions like glucuronidation and sulfation. mdma.ch
In an LC-MS/MS analysis of this compound metabolites, the initial step would involve chromatographic separation of the parent compound from its metabolites using a reversed-phase HPLC column. The eluent is then introduced into the mass spectrometer. A precursor ion scan would identify the molecular ions of potential metabolites. Product ion scans are then performed on these precursor ions to generate fragmentation patterns. By comparing these patterns with the fragmentation of the parent compound and considering known metabolic transformations (e.g., addition of 16 amu for hydroxylation), the structures of the metabolites can be proposed. A closely related compound, 1-(3-chlorophenyl)piperazine (B195711), is a known metabolite of several drugs, and its mass spectrometric data are available, which can aid in the identification process. drugbank.com
FTIR and Raman Spectroscopy for Reaction Monitoring
Fourier Transform Infrared (FTIR) and Raman spectroscopy are valuable Process Analytical Technology (PAT) tools for real-time, in-situ monitoring of chemical reactions, offering insights into reaction kinetics, mechanisms, and endpoints without the need for sample extraction.
During the synthesis of this compound, which typically involves the reaction of piperazine with a 3-chlorophenoxyethyl derivative, these spectroscopic techniques could be employed to track the progress of the reaction. An FTIR or Raman probe inserted directly into the reaction vessel would continuously collect spectra.
FTIR Spectroscopy: The reaction could be monitored by observing the disappearance of the N-H stretching vibration of the secondary amine in piperazine (typically in the 3250-3500 cm⁻¹ region) and the appearance of characteristic bands associated with the product. dergipark.org.tr
Raman Spectroscopy: This technique is particularly effective in monitoring reactions in aqueous media. The synthesis could be tracked by monitoring the decrease in the intensity of Raman bands specific to the reactants and the simultaneous increase of bands corresponding to the product. For instance, characteristic vibrational modes of the chlorophenyl ring and the piperazine ring can be monitored. dergipark.org.tr A detailed spectroscopic study of the related compound 1-(4-chlorophenyl)piperazine (B178656) provides reference wavenumbers for these key functional groups. dergipark.org.tr
Table 2: Potential Vibrational Modes for Monitoring the Synthesis of this compound
| Functional Group | Technique | Typical Wavenumber (cm⁻¹) | Expected Change During Reaction |
|---|---|---|---|
| Piperazine N-H (Reactant) | FTIR | 3250 - 3500 | Decrease |
| C-Cl (Aromatic) | Raman / FTIR | ~1080 (Varies with substitution) | Stable (Present in reactant and product) |
| C-O-C (Ether) | FTIR | 1050 - 1150 | Increase |
| Piperazine Ring Modes | Raman / FTIR | 800 - 1300 | Shift/Appearance of new bands |
NMR Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the structural elucidation of organic molecules, including this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom in the molecule.
¹H NMR: The ¹H NMR spectrum would provide key information for structural confirmation. The aromatic protons on the 3-chlorophenoxy group would appear as a complex multiplet pattern in the aromatic region (~6.8-7.3 ppm). The two methylene (B1212753) groups of the ethyl bridge (-O-CH₂-CH₂-N-) would likely appear as two distinct triplets. The eight protons on the piperazine ring would show signals in the aliphatic region, typically as complex multiplets, due to the chair conformation of the ring. mdpi.com
¹³C NMR: The ¹³C NMR spectrum would show a distinct signal for each unique carbon atom. The 3-chlorophenoxy group would exhibit six signals in the aromatic region, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The two carbons of the ethyl bridge and the two distinct carbons of the symmetrically substituted piperazine ring would appear in the aliphatic region of the spectrum. Combining data from ¹H, ¹³C, and two-dimensional NMR experiments (like COSY and HSQC) allows for the unambiguous assignment of all signals and confirms the connectivity of the molecular structure. semanticscholar.org Detailed NMR studies on related substituted piperazines serve as excellent references for predicting and assigning these chemical shifts. dergipark.org.trmdpi.com
HPLC for Purity and Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, routinely used to determine the purity of bulk drug substances and to detect and quantify any impurities. iajps.com For this compound, a reversed-phase HPLC (RP-HPLC) method would typically be developed for purity and impurity analysis.
In a typical RP-HPLC setup, the compound is injected onto a nonpolar stationary phase (e.g., a C18 column), and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water or buffer) is used for elution. Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the aromatic chlorophenoxy moiety exhibits strong absorbance. The purity of the compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram.
Impurity profiling involves identifying and quantifying any related substances. Potential process-related impurities could include unreacted starting materials (e.g., piperazine, 3-chlorophenol (B135607) derivatives) or by-products from side reactions. For instance, a known process for producing the related drug Trazodone involves the intermediate 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine, and sensitive LC-MS/MS methods have been developed to detect this as a potential impurity at parts-per-million (ppm) levels. arabjchem.org Such methods, combining the separation power of HPLC with the sensitivity and specificity of mass spectrometry, are critical for ensuring the quality and safety of the final compound. researchgate.net
Computational and Modeling Approaches
Computational and modeling techniques have become indispensable in modern drug discovery and development, offering insights into molecular interactions that are often difficult to discern through experimental methods alone. For a compound such as this compound, these approaches can predict its binding affinity to various receptors and help in the design of more potent and selective derivatives.
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are employed to simulate its interaction with various biological targets, such as G-protein coupled receptors (GPCRs) or ion channels.
While specific molecular docking studies on this compound are not extensively documented in publicly available literature, the methodology is widely applied to analogous piperazine-containing compounds. For instance, research on other arylpiperazine derivatives has successfully utilized molecular docking to explore binding modes within the serotonin (B10506) and dopamine (B1211576) receptor families. These studies typically involve the following steps:
Preparation of the Receptor Structure: A high-resolution 3D structure of the target receptor, often obtained from protein data banks or generated through homology modeling, is prepared. This involves removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.
Docking Simulation: Using specialized software, the ligand is placed into the binding site of the receptor, and various conformational poses are sampled.
Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with specific amino acid residues of the receptor.
These simulations can provide valuable hypotheses about the mechanism of action of this compound and guide the synthesis of new analogs with improved pharmacological properties.
Table 1: Illustrative Molecular Docking Parameters for Piperazine Derivatives
| Parameter | Description | Typical Value/Software |
| Target Receptors | Proteins of interest for which the compound's binding is being investigated. | 5-HT1A, D2, etc. |
| Docking Software | Computational programs used to perform the docking simulations. | AutoDock, Glide, GOLD |
| Scoring Function | Mathematical methods used to predict the strength of the non-covalent interaction. | Vina Score, GlideScore |
| Binding Affinity | A measure of the strength of the binding interaction between the ligand and the receptor. | Reported in kcal/mol |
| Interacting Residues | Specific amino acids in the receptor's binding pocket that form bonds with the ligand. | e.g., Asp110, Ser199 |
Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule to exert a specific biological activity. A pharmacophore model for this compound would define the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are critical for its interaction with a particular receptor.
The process of generating a pharmacophore model can be ligand-based or structure-based. In a ligand-based approach, a set of active molecules with similar biological activity are superimposed, and common chemical features are identified. A structure-based approach, on the other hand, derives the pharmacophore from the key interaction points observed in the binding site of the receptor, often informed by molecular docking studies.
For piperazine derivatives, pharmacophore models often highlight the importance of the basic nitrogen atom of the piperazine ring as a key hydrogen bond acceptor and the aryl group for hydrophobic or aromatic interactions. The specific pharmacophoric features of this compound would be influenced by the 3-chloro substitution on the phenoxy ring and the ethyl linker. Such models are invaluable for virtual screening of large chemical databases to identify novel compounds with similar biological activity.
Table 2: Common Pharmacophoric Features in Arylpiperazine Derivatives
| Feature | Description |
| Hydrogen Bond Acceptor | Typically the nitrogen atom in the piperazine ring. |
| Hydrophobic/Aromatic Center | The substituted phenyl ring. |
| Positive Ionizable Feature | The protonated nitrogen of the piperazine ring under physiological pH. |
| Linker atoms | The ethyl chain connecting the phenoxy and piperazine moieties. |
Data Interpretation and Contradiction Resolution
A dose-response relationship describes how the magnitude of a biological response changes with varying concentrations of a drug. When studying this compound, it is essential to perform dose-response assessments across a range of relevant biological assays. Discrepancies in potency or efficacy observed between different assays can arise from various factors, including differences in experimental conditions, cell types, or the specific endpoint being measured.
A thorough reassessment would involve:
Standardization of Protocols: Ensuring that key experimental parameters such as cell density, incubation time, and vehicle concentration are consistent across different assays.
Use of Reference Compounds: Including well-characterized standard compounds in all assays to allow for normalization of the data and comparison of relative potencies.
Statistical Analysis: Employing appropriate statistical models to analyze the dose-response curves and determine key parameters such as EC50 (half-maximal effective concentration) and Emax (maximum effect).
By carefully reassessing the dose-response data, researchers can gain a more accurate understanding of the compound's pharmacological profile and identify potential reasons for any observed discrepancies.
To ensure the robustness and reproducibility of research findings, it is highly desirable to have experimental results independently verified by different research groups. Cross-validation serves as a critical quality control measure in the scientific process. If one laboratory reports a particular biological activity for this compound, having this finding replicated by another laboratory, preferably using slightly different methodologies or equipment, significantly strengthens the validity of the observation.
In the absence of direct cross-validation studies for this specific compound, the principle remains a cornerstone of good scientific practice. Any significant claims regarding the activity of this compound would require independent confirmation before being widely accepted by the scientific community.
Based on the metabolism of structurally related drugs, it is plausible that this compound undergoes N-dealkylation to yield 1-(3-chlorophenyl)piperazine (mCPP). mCPP is a known active metabolite of several antidepressant drugs and possesses its own distinct pharmacological profile, primarily acting as a non-selective serotonin receptor agonist.
The identification of mCPP as a metabolite would be crucial for interpreting the in vivo effects of this compound. The observed pharmacological response could be a composite of the effects of the parent compound and its active metabolite. To resolve this, researchers would need to:
Conduct metabolic stability studies: Using liver microsomes or other in vitro systems to identify the metabolites formed.
Synthesize and test the potential metabolites: The identified metabolites would then be synthesized and tested in the same biological assays as the parent compound to determine their intrinsic activity.
Pharmacokinetic studies: Measuring the plasma concentrations of both the parent compound and its metabolites over time after administration to an animal model.
Future Directions in Research on 1 2 3 Chlorophenoxy Ethyl Piperazine
Exploration of Novel Therapeutic Indications
The piperazine (B1678402) scaffold is a well-established pharmacophore present in a wide array of approved drugs, exhibiting activities ranging from antipsychotic and antidepressant to anticancer and antimicrobial effects. The future for 1-[2-(3-Chlorophenoxy)ethyl]piperazine likely lies in a systematic exploration of its pharmacological profile across various therapeutic areas.
Antipsychotic and Neuroleptic Potential: Structurally related arylpiperazines are known to interact with dopamine (B1211576) and serotonin (B10506) receptors, key targets in the treatment of psychiatric disorders. For instance, compounds like 2-[3-{4-(3-chlorophenyl)-1-piperazinyl} propyl]-1,2,4-triazolo [4,3-a] pyridine-3- (2H)-one have been investigated for their psychoactive properties. Future research should involve comprehensive in vitro and in vivo screening of this compound to assess its binding affinity and functional activity at these neuroreceptors.
Anticancer Activity: Recent studies have highlighted the anticancer potential of various piperazine derivatives. These compounds have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. The cytotoxic potential of this compound against a panel of human cancer cell lines, such as those for breast, lung, and colon cancer, warrants investigation. Initial in vitro cytotoxicity assays could provide valuable insights into its potential as an anticancer agent. researchgate.net
Antimicrobial Properties: The piperazine nucleus is also a component of some antimicrobial agents. Given the rising threat of antimicrobial resistance, screening this compound and its derivatives against a broad spectrum of pathogenic bacteria and fungi could uncover novel antimicrobial leads.
A summary of potential therapeutic areas for future investigation is presented in the table below.
| Therapeutic Area | Rationale for Exploration | Key Molecular Targets of Interest |
| Psychiatry | Structural similarity to known psychoactive arylpiperazines. | Dopamine (D2) and Serotonin (5-HT2A) receptors. |
| Oncology | Established anticancer activity of other piperazine derivatives. | Various, including signaling pathways involved in cell proliferation and apoptosis. |
| Infectious Diseases | Presence of the piperazine scaffold in some antimicrobial drugs. | Bacterial and fungal cellular machinery. |
Development of Advanced Synthetic Strategies for Analogues
The creation of a diverse library of analogues is crucial for establishing structure-activity relationships (SAR) and optimizing the therapeutic properties of a lead compound. Future research will undoubtedly focus on developing more efficient and versatile synthetic routes to derivatives of this compound.
Traditional methods for the synthesis of N-arylpiperazines often involve the condensation of a substituted aniline (B41778) with bis(2-chloroethyl)amine. mdpi.com While effective, these methods can sometimes be limited in scope and yield. Advanced synthetic strategies that could be explored include:
Palladium-catalyzed cross-coupling reactions: Techniques like the Buchwald-Hartwig amination offer a powerful and versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of N-arylpiperazine analogues with high efficiency.
Flow chemistry: Continuous flow synthesis can offer advantages in terms of safety, scalability, and reaction optimization, enabling the rapid production of a library of analogues for screening.
Combinatorial chemistry: The use of combinatorial approaches, where different building blocks are systematically combined, can accelerate the discovery of new analogues with improved properties.
Deeper Elucidation of Mechanistic Pathways at the Molecular Level
A fundamental understanding of how this compound exerts its biological effects at the molecular level is paramount for its future development. While initial screening can identify potential therapeutic activities, a deeper mechanistic elucidation is necessary to understand its mode of action, identify potential off-target effects, and guide rational drug design.
Future research in this area should employ a range of molecular and cellular biology techniques, including:
Target identification and validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic approaches to identify the specific protein targets of the compound.
Signal transduction pathway analysis: Investigating the downstream effects of compound binding on intracellular signaling pathways using methods like Western blotting and reporter gene assays.
In vitro pharmacological profiling: A comprehensive assessment of the compound's activity against a broad panel of receptors, enzymes, and ion channels to determine its selectivity profile.
Rational Design of Next-Generation Analogues with Improved Potency and Selectivity
Building upon the information gathered from SAR studies and mechanistic elucidation, the rational design of next-generation analogues will be a key focus of future research. This approach aims to systematically modify the chemical structure of this compound to enhance its potency for the desired therapeutic target while minimizing off-target activities.
Computational Modeling: In silico techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies will play a pivotal role. nih.gov These methods can predict how modifications to the chemical structure will affect binding affinity and biological activity, allowing for the prioritization of the most promising analogues for synthesis and testing. For example, docking studies could be used to model the interaction of analogues with the binding pockets of dopamine or serotonin receptors, providing insights into the key structural features required for high-affinity binding.
Medicinal Chemistry Strategies: Based on computational predictions and SAR data, medicinal chemists can employ various strategies to optimize the lead compound, such as:
Isosteric replacement: Replacing certain functional groups with others that have similar steric and electronic properties to improve pharmacokinetic or pharmacodynamic properties.
Scaffold hopping: Replacing the core piperazine structure with other heterocyclic systems to explore new chemical space and potentially discover novel biological activities.
Introduction of conformational constraints: Modifying the molecule to restrict its flexibility, which can lead to increased potency and selectivity.
Application of Emerging Research Technologies and Methodologies
The advancement of novel research technologies offers exciting new possibilities for accelerating the investigation of this compound and its analogues.
High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets. nih.govewadirect.com This technology can be employed to efficiently screen a library of this compound analogues to identify compounds with the desired activity profile. nih.govewadirect.com
Organoid Technology: The use of three-dimensional (3D) organoid cultures, particularly brain organoids, provides a more physiologically relevant in vitro model system compared to traditional 2D cell cultures. nih.govyoutube.comnih.govresearchgate.net For investigating the potential neuroleptic effects of this compound, brain organoids could offer valuable insights into its impact on neuronal development, connectivity, and function. nih.govyoutube.comnih.govresearchgate.net
CRISPR-Cas9 Gene Editing: This revolutionary technology can be used to precisely edit the genome of cells to study the role of specific genes and proteins in the mechanism of action of a drug. For example, CRISPR-Cas9 could be used to knock out the putative target of this compound in a cell line to confirm its role in the compound's biological activity.
The table below summarizes some of the emerging technologies and their potential applications in the future research of this compound.
| Emerging Technology | Potential Application in Research |
| High-Throughput Screening (HTS) | Rapidly screen analogue libraries for desired biological activities. |
| Brain Organoids | Provide a more physiologically relevant model to study potential neuroleptic effects. nih.govyoutube.comnih.govresearchgate.net |
| CRISPR-Cas9 Gene Editing | Validate the molecular targets and elucidate the mechanism of action. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing 1-[2-(3-Chlorophenoxy)ethyl]piperazine with high purity?
- Answer : A multi-step approach is recommended. First, introduce the 3-chlorophenoxy group via nucleophilic substitution using 3-chlorophenol and 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃). Subsequent coupling with piperazine can be achieved under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) with catalytic Cu(I) to enhance efficiency . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, validated by HPLC and ¹H/¹³C NMR .
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
- Answer :
- Structural confirmation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) to resolve stereochemical ambiguities .
- Solubility/Density : Computational tools like ACD/Labs Software (v11.02) predict solubility (e.g., 0.24 g/L in water at 25°C) and density (1.072 g/cm³) . Experimental validation via shake-flask method is advised for critical applications.
- Thermal stability : Differential scanning calorimetry (DSC) to assess decomposition temperatures .
Q. How should researchers design initial pharmacological screening assays for this compound?
- Answer : Prioritize receptor-binding assays (e.g., serotonin/dopamine transporters) due to structural similarities to psychoactive piperazines . Use radioligand displacement assays (³H-paroxetine for SERT, ³H-WIN35428 for DAT) at concentrations 1 nM–10 µM. Parallel cytotoxicity screening (MTT assay on HEK293 cells) ensures safety thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be structured to optimize target selectivity?
- Answer : Systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO₂ or -CF₃) and piperazine backbone (e.g., N-methylation). Compare binding affinities using in vitro assays (IC₅₀ values) and correlate with computational docking (AutoDock Vina) to identify key interactions (e.g., hydrophobic pockets in SERT vs. DAT) . Example SAR table:
| Substituent | SERT IC₅₀ (nM) | DAT IC₅₀ (nM) | LogP |
|---|---|---|---|
| 3-Cl | 12.3 | 450 | 2.8 |
| 4-CF₃ | 8.5 | 320 | 3.1 |
| 2-NO₂ | 25.6 | 890 | 2.5 |
Q. What strategies resolve contradictions in reported pharmacological activity across studies?
- Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell lines). Standardize protocols using:
- Uniform cell lines (e.g., CHO-K1 overexpressing human transporters).
- Control compounds (e.g., mCPP for 5-HT2C receptor affinity) .
- Metabolic stability testing (microsomal half-life assays) to account for in vitro vs. in vivo differences .
Q. How can synthetic routes be optimized for scalability without compromising yield?
- Answer : Replace traditional column chromatography with recrystallization (solvent: ethyl acetate/hexane 1:3). Implement flow chemistry for the coupling step to enhance reproducibility and reduce reaction time (30 mins vs. 2 hours) . Monitor reaction progress via inline FTIR to minimize byproducts.
Methodological Considerations
Q. What computational tools predict metabolic pathways and toxicity risks?
- Answer : Use SwissADME for phase I/II metabolism predictions (e.g., CYP2D6 oxidation of piperazine). Toxicity risks (e.g., hERG inhibition) can be modeled with ProTox-II, prioritizing compounds with LD₅₀ > 500 mg/kg .
Q. How to validate the compound’s stability under long-term storage conditions?
- Answer : Conduct accelerated stability studies (ICH guidelines):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
